5,7-Dibromo-2H-1,3-benzoxathiol-2-one
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Overview
Description
5,7-Dibromo-2H-1,3-benzoxathiol-2-one: is a chemical compound with the molecular formula C7H3Br2NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2H-1,3-benzoxathiol-2-one typically involves the bromination of 1,3-benzoxathiol-2-one. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzoxathiol derivatives.
Scientific Research Applications
Chemistry: 5,7-Dibromo-2H-1,3-benzoxathiol-2-one is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules and materials .
Biology: Its unique structure allows it to interact with specific biological targets .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It is being investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its brominated structure makes it valuable for applications requiring flame retardancy and thermal stability .
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is mediated by the bromine atoms and the benzoxathiol core, which facilitate binding to the active sites of target molecules .
Comparison with Similar Compounds
5,7-Dibromo-3,3-dimethylindolin-2-one: Similar in structure but with a different core, leading to distinct chemical properties.
4,7-Dibromo-2,1,3-benzothiadiazole: Shares the brominated benzene ring but differs in the heterocyclic component.
Uniqueness: 5,7-Dibromo-2H-1,3-benzoxathiol-2-one is unique due to its benzoxathiol core, which imparts specific chemical reactivity and biological activity. The presence of two bromine atoms enhances its potential for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
61268-40-4 |
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Molecular Formula |
C7H2Br2O2S |
Molecular Weight |
309.96 g/mol |
IUPAC Name |
5,7-dibromo-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C7H2Br2O2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H |
InChI Key |
FAKUNLBXDPHEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=O)O2)Br)Br |
Origin of Product |
United States |
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